FFAR1/GPR40 Agonist Activity of 2-Hydroxylauric Acid Compared to Unsubstituted Lauric Acid
The addition of a single hydroxyl group at the alpha position confers significant agonist activity at the free fatty acid receptor 1 (FFAR1/GPR40) and GPR84 that is absent in the parent compound, lauric acid. 2-Hydroxylauric acid acts as a partial agonist of FFAR1 with an EC50 of 6.7 μM, demonstrating a gain of function for this receptor target [1]. This activity is not reported for lauric acid in this context, which is primarily known for its direct antimicrobial effects [2]. This provides a clear basis for selecting the hydroxylated compound for studies targeting these GPCR pathways.
| Evidence Dimension | FFAR1/GPR40 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.7 μM |
| Comparator Or Baseline | Lauric Acid (no reported FFAR1 activity in this context) |
| Quantified Difference | Functional activity gain with hydroxylation (EC50 = 6.7 μM vs. inactive) |
| Conditions | In vitro receptor assay (FFAR1/GPR40) |
Why This Matters
This evidence demonstrates that the hydroxyl group on 2-hydroxylauric acid enables a distinct, target-specific signaling activity (FFAR1 agonism) that is not a property of its non-hydroxylated analog, lauric acid, guiding its selection for GPCR-focused research.
- [1] Bertin Bioreagent. 2-hydroxy Lauric Acid. CAT N°: 24586. View Source
- [2] MedChemExpress. Lauric acid. View Source
